molecular formula C7H6BrN5 B136352 6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine CAS No. 152941-69-0

6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine

Cat. No.: B136352
CAS No.: 152941-69-0
M. Wt: 240.06 g/mol
InChI Key: KCUKOBPJXGXIKX-UHFFFAOYSA-N
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Description

6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by its unique structure, which includes a bromine atom at the 6th position and two amino groups at the 2nd and 4th positions of the pyridopyrimidine ring. Pyridopyrimidine derivatives are known for their diverse biological and pharmacological activities, making them significant in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine typically involves multiple steps. One common method starts with 2-aminonicotinonitrile, which undergoes bromination to introduce the bromine atom at the 6th position. This is followed by condensation and cyclization reactions to form the pyridopyrimidine ring. The final step involves the Dimroth rearrangement to yield the desired compound .

Industrial Production Methods: Industrial production of this compound often employs microwave irradiation to enhance reaction efficiency and yield. This method is advantageous as it reduces the formation of undesirable by-products and improves overall yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with different nucleophiles.

    Condensation Reactions: The amino groups at the 2nd and 4th positions can participate in condensation reactions to form various derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Condensation Reactions: Reagents like aldehydes and ketones are used under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted pyridopyrimidine derivatives, which can exhibit different biological activities .

Scientific Research Applications

6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine has a wide range of applications in scientific research

Properties

IUPAC Name

6-bromopyrido[2,3-d]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN5/c8-3-1-4-5(9)12-7(10)13-6(4)11-2-3/h1-2H,(H4,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUKOBPJXGXIKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NC(=NC(=C21)N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590171
Record name 6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152941-69-0
Record name 6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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